molecular formula C9H14OSi B103710 Dimethyl(4-methylphenyl)silanol CAS No. 17920-15-9

Dimethyl(4-methylphenyl)silanol

Cat. No. B103710
CAS RN: 17920-15-9
M. Wt: 166.29 g/mol
InChI Key: VNTDOHFYKIKMAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of silanol-based compounds has been explored in various contexts. For instance, poly[(4-vinylphenyl)dimethylsilanol] and its copolymers with styrene were synthesized through the insertion of an oxygen atom into the Si-H bond via reaction with dimethyldioxirane, demonstrating almost quantitative conversion of silanes to silanols . Similarly, the synthesis of dimethyl(4-methyl-3-cyclohexenyl)silanol, a sila-derivative of α-terpineol, was achieved through a specific reaction pathway, leading to a compound with a fragrance profile comparable to the natural product but with a shift towards the odor of lily of the valley . These studies highlight the versatility of silanol synthesis methods and their potential applications in creating compounds with desirable properties.

Molecular Structure Analysis

The molecular structure of silanol compounds has been characterized using various spectroscopic techniques. For example, the structure of 2,2-dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was determined using NMR and IR spectroscopy and confirmed by X-ray diffraction, revealing intermolecular interactions within the crystal . The crystal structure of 1,1-dimethyl-2,3,4,5-tetraphenyl-1-silacyclopentadiene was also elucidated, showing significant deviations in the geometry of the silole ring compared to related compounds . These findings contribute to a deeper understanding of the structural aspects of silanol compounds.

Chemical Reactions Analysis

The reactivity of silanol compounds in various chemical reactions has been investigated. For instance, the reaction of trialkyl (or aryl) silanols with (ethoxymethylsilyl) methyldimethylphosphinates was studied as a method for synthesizing organosilicon compounds containing the dimethylphosphinic acid group . Additionally, the copolymerization of cyclic siloxanes was monitored, revealing insights into the reactivity of different monomers towards silanolate active species . These studies provide valuable information on the chemical behavior of silanol compounds and their potential for creating new materials with specific functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of silanol compounds have been characterized in several studies. For example, diphenyl(2-piperidinoethoxymethyl)silanol was synthesized and its properties were compared with its carbon analogue, revealing differences in hydrogen bonding and pharmacological activity . In another study, silanol-based bisphenol derivatives were synthesized as stable isosteres of bis(4-hydroxyphenyl)methanol, exhibiting estrogen receptor-modulating activity with a unique ER subtype selectivity . These findings demonstrate the diverse physical and chemical properties of silanol compounds and their potential applications in pharmaceuticals and other fields.

Future Directions

The future directions for research on Dimethyl(4-methylphenyl)silanol could include further exploration of its synthesis, chemical reactions, and potential applications . More research is needed to fully understand its mechanism of action and potential uses .

properties

IUPAC Name

hydroxy-dimethyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OSi/c1-8-4-6-9(7-5-8)11(2,3)10/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTDOHFYKIKMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557334
Record name Dimethyl(4-methylphenyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(4-methylphenyl)silanol

CAS RN

17920-15-9
Record name Dimethyl(4-methylphenyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Hirabayashi, J Ando, J Kawashima… - Bulletin of the …, 2000 - journal.csj.jp
The reaction of dimethyl(phenyl)silanol with butyl acrylate in the presence of a stoichiometric amount of Pd(OAc) 2 or by a combined use of 0.1 molar amount of Pd(OAc) 2 and Cu(OAc) …
Number of citations: 86 www.journal.csj.jp

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